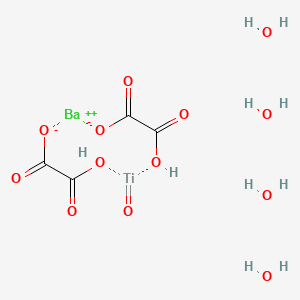

Barium titanyl oxalate tetrahydrate

Description

Properties

IUPAC Name |

barium(2+);2-hydroxy-2-oxoacetate;oxotitanium;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H2O4.Ba.4H2O.O.Ti/c2*3-1(4)2(5)6;;;;;;;/h2*(H,3,4)(H,5,6);;4*1H2;;/q;;+2;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQJUHLMGWMJHQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O.O.O.O.O=[Ti].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BaO13Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for Barium Titanyl Oxalate Tetrahydrate

Conventional Precipitation Routes for Barium Titanyl Oxalate (B1200264) Tetrahydrate Formation

Conventional precipitation methods are widely employed for the synthesis of barium titanyl oxalate tetrahydrate due to their relative simplicity and scalability. These routes typically involve the reaction of soluble barium and titanium precursors with oxalic acid to form the insoluble oxalate complex.

The Clabaugh Process and its Modifications

The Clabaugh process is a well-established method for preparing this compound with a precise 1:1 molar ratio of barium to titanium. nist.govscispace.com This is critical for producing stoichiometric barium titanate upon calcination. nist.gov The original process involves the careful addition of a titanium tetrachloride solution to a cooled aqueous solution of barium chloride. nist.gov This mixture is then added to a hot solution of oxalic acid to precipitate this compound. nist.govgoogle.com A key aspect of the Clabaugh process is the avoidance of sodium, potassium, or ammonium (B1175870) ions, which can interfere with achieving the desired stoichiometry. nist.govscispace.com

Modifications to the Clabaugh process have been explored to improve the characteristics of the resulting precursor. One modification involves altering the mixing sequence, such as adding the barium chloride solution to a mixed aqueous solution of oxalic acid and titanium oxychloride at an elevated temperature. google.com Another variation utilizes barium acetate (B1210297) instead of barium chloride, which is added to a slurry of oxalic acid dihydrate and titanium oxychloride at ambient temperature. google.com These modifications aim to influence factors like particle size and agglomeration of the final barium titanate powder. google.comresearchgate.net The pH of the reaction is also a critical parameter, as it can affect the incorporation of dopants like strontium. google.com

Coprecipitation Techniques Utilizing Chloride and Oxalic Acid Precursors

Coprecipitation techniques are a common approach for synthesizing this compound. These methods involve the simultaneous precipitation of barium and titanium species from a solution containing their chloride salts and oxalic acid. google.comscispace.com The process typically starts with mixing aqueous solutions of barium chloride and titanium tetrachloride. google.comscispace.com This solution is then combined with an aqueous solution of oxalic acid to induce the precipitation of barium titanyl oxalate. google.com

The concentrations of the precursor solutions, the molar ratio of barium to titanium, and the temperature of the oxalic acid solution are crucial parameters that can be controlled to influence the properties of the precipitate. google.com For instance, the concentration of barium chloride and titanium chloride solutions can range from 0.2 to 2.0 mol/L, and the molar ratio of barium chloride to titanium chloride is typically maintained between 0.9 and 1.5. google.com The oxalic acid solution is often heated to a temperature between 30 and 100°C. google.com The resulting precipitate is then typically aged, washed, and dried before further processing. google.com

Homogeneous Precipitation Techniques for Enhanced Stoichiometry Control

Homogeneous precipitation offers a method to produce spherical and submicrometer particles of barium titanyl oxalate with a uniform size distribution. koreascience.kr This technique relies on the slow, in-situ generation of the precipitating agent, which in this case is the oxalate ion. koreascience.kr A common approach involves the thermal decomposition of diethyl oxalate (DEO) in an acidic aqueous solution containing barium chloride and titanium tetrachloride. koreascience.kr

The rate of oxalate ion generation, which is controlled by the temperature and the initial concentration of diethyl oxalate, plays a significant role in determining the particle size distribution of the resulting barium titanyl oxalate. koreascience.kr By carefully controlling these experimental variables, it is possible to obtain monosized, bimodal, or broad unimodal powders. koreascience.kr The process is initiated when a critical supersaturation level is reached, which depends on factors such as the initial DEO concentration, temperature, and the concentrations of barium and titanium ions. koreascience.kr This method allows for the formation of uniform precursor particles, which is advantageous for producing high-quality barium titanate ceramics. koreascience.krresearchgate.net

Advanced Chemical Synthesis Approaches

To achieve even greater control over the properties of this compound and the subsequent barium titanate, more advanced synthesis strategies have been developed. These methods often involve the use of complexing agents or novel reaction setups to influence precursor formation and particle characteristics.

Catecholate Process for Precursor Formation

The catecholate process is a wet-chemical method that utilizes catechol (C₆H₄(OH)₂) as a complexing agent to form a barium titanium-catechol complex, Ba[Ti(C₆H₄O₂)₃]. thaiscience.inforesearchgate.net This process offers excellent stoichiometric control. tandfonline.com The synthesis typically begins with the reaction of titanium tetrachloride with catechol in a solvent like toluene (B28343) to form a tris(catecholato)titanate(IV) complex. thaiscience.info This complex is then reacted with a barium salt, such as barium carbonate, to form the barium titanium-catechol complex. thaiscience.inforesearchgate.net

The resulting complex is then typically freeze-dried and calcined at elevated temperatures to yield barium titanate. thaiscience.inforesearchgate.net The calcination temperature has a significant impact on the phase transformation and particle size of the final BaTiO₃ powder. thaiscience.infoasrjetsjournal.org This method has been shown to be environmentally benign, as it can utilize naturally occurring forms of metal oxides and often eliminates the formation of by-products like barium carbonate. tandfonline.com

Double Injection Synthesis Strategies

Double injection synthesis is a technique designed to produce well-dispersed, submicrometer this compound powders. researchgate.netdntb.gov.uascirp.orgresearcher.lifescirp.orgucj.org.ua This method involves the rapid and simultaneous injection of two separate reactant solutions into a reaction vessel. One solution typically contains the barium and titanium precursors, while the other contains the precipitating agent, oxalic acid. researchgate.netdntb.gov.uascirp.orgresearcher.lifescirp.orgucj.org.ua

The rapid mixing achieved through double injection promotes a high nucleation rate, leading to the formation of fine and uniform particles. researchgate.net This method is a modification of the conventional precipitation process and aims to overcome issues related to particle agglomeration. researchgate.net The precise control over the injection rates and reactant concentrations allows for the tailoring of the particle size and distribution of the barium titanyl oxalate precursor. researchgate.netdntb.gov.uascirp.orgresearcher.lifescirp.orgucj.org.ua

Sol-Gel Derived Precursor Methodologies

The sol-gel method offers a versatile route for preparing barium titanate powders, often involving the formation of a barium titanyl oxalate precursor. researchgate.netrroij.com This technique allows for excellent control over the stoichiometry and homogeneity of the resulting material at a molecular level.

One approach involves the creation of a titanyl acylate precursor by reacting titanium tetraisopropoxide with acetic acid. iaea.org This precursor is then hydrolyzed to form a clear solution. The addition of a strong alkaline solution to this mixture initiates a sol-precipitation process, leading to the formation of nanometer-sized barium titanate particles. iaea.org The use of surfactants like Tween-80 during this process can further control the particle size, generally resulting in smaller particles (70-100 nm) compared to synthesis without a surfactant (100-200 nm). iaea.org

Another variation of the sol-gel method involves the use of barium acetate and titanium isopropoxide in a solution with 2-methoxyethanol. rroij.com By carefully controlling the pH with a buffering agent like potassium hydroxide (B78521), a thick white gel is formed, which upon drying and calcination, yields barium titanate. rroij.com The sol-gel process can also be adapted to embed barium titanate within porous matrices, such as silica, by the hydrolysis-condensation of tetraethoxysilane in the presence of barium titanyl oxalate. akjournals.com

Sonochemical Synthesis Techniques for Barium Titanyl Oxalate

Sonochemical synthesis utilizes high-intensity ultrasonic irradiation to induce chemical reactions and influence the morphology of the resulting products. This method has been successfully applied to the synthesis of barium titanyl oxalate (BTO). pleiades.onlineresearchgate.net

The primary advantage of employing ultrasound is the significant reduction in the particle size of the BTO powder, often by a factor of ten, and the formation of nearly spherical particles. pleiades.onlineresearchgate.net This is attributed to the acoustic cavitation phenomenon, which generates localized hot spots with high temperatures and pressures, leading to enhanced reaction rates and nucleation. The resulting barium titanate powder, after calcination of the sonochemically synthesized BTO, exhibits a larger specific surface area and smaller crystallite size (around 100 nm) compared to powders prepared via conventional chemical methods without ultrasonication. pleiades.online

Simplified Chemical Routes for Optimized Yield

Researchers have developed simplified chemical routes to produce barium titanyl oxalate with nearly theoretical yields. One such method involves a one-step cation-exchange reaction. researchgate.net In this process, a soluble ammonium titanyl oxalate (ATO) solution is prepared by reacting titanyl oxalate with an aqueous solution of ammonium oxalate at a controlled pH of 4.25. researchgate.net A modified barium precursor solution with the same pH is then prepared by partially neutralizing an aqueous solution of barium hydroxide with dilute nitric acid. The reaction between equimolar amounts of the ATO and the modified barium precursor solution results in the quantitative precipitation of barium titanyl oxalate at room temperature. researchgate.net

Another simplified approach starts with the reaction of an alcoholic solution of titanium tetrabutoxide with an alcoholic solution of oxalic acid to form titanyl oxalate. This is then converted to soluble ammonium titanyl oxalate. A subsequent cation-exchange reaction with a barium-containing solution yields barium titanyl oxalate. researchgate.net These methods offer high yields (≥99%) and provide a straightforward pathway to producing the desired precursor. researchgate.net

Influence of Synthesis Parameters on this compound Characteristics

The physical and chemical properties of this compound are highly dependent on the conditions under which it is synthesized. Key parameters such as reaction temperature, pH, and the solvent system play a crucial role in determining the morphology, particle size, and stoichiometry of the precursor, which in turn affects the final barium titanate product.

Effect of Reaction Temperature on Precursor Morphology and Particle Size

The reaction temperature during the precipitation of barium titanyl oxalate has a significant impact on the resulting particle size and morphology. researchgate.netkoreascience.kr Generally, an increase in reaction temperature leads to an increase in the particle size of the precursor. For instance, in the homogeneous precipitation of barium-titanyl oxalate by the thermal decomposition of diethyl oxalate, higher temperatures result in a faster generation rate of oxalate ions, which can lead to increased agglomeration and difficulty in controlling the particle growth. koreascience.kr

Studies have shown that at lower temperatures, such as 50°C, spherical particles can be obtained. koreascience.kr As the temperature increases, the morphology can change, and the degree of agglomeration may become more pronounced. koreascience.kr The calcination temperature of the barium titanyl oxalate precursor also plays a critical role in the final particle size of the barium titanate. Higher calcination temperatures promote particle growth and the formation of larger, harder agglomerates. researchgate.net For example, the crystallite size of the tetragonal phase of barium titanate can increase from less than 60 nm at 600–800 °C to over 1200 nm at 1300 °C. researchgate.netresearchgate.net

| Reaction Temperature (°C) | Observed Effect on BTO/BT | Reference |

|---|---|---|

| 30 | Obvious peak splitting (tetragonality) in resulting BaTiO₃. | google.com |

| 40 | More cubic peak in resulting BaTiO₃. | google.com |

| 50 | Formation of spherical particles of barium-titanyl oxalate. | koreascience.kr |

| 80-90 | Degree of peak splitting (tetragonality) in BaTiO₃ similar to that at 30°C. | google.com |

| 600-800 | Crystallite size of tetragonal BaTiO₃ is <60 nm. | researchgate.netresearchgate.net |

| 1300 | Crystallite size of tetragonal BaTiO₃ increases to 1237±344 nm. | researchgate.netresearchgate.net |

Solvent Systems and Their Impact on Precipitation Kinetics

The choice of solvent system significantly influences the precipitation kinetics of barium titanyl oxalate. While aqueous solutions are commonly used, non-aqueous solvents like ethanol (B145695) and isopropanol (B130326) are also employed, particularly in methods involving organometallic precursors. researchgate.netresearchgate.net

In a simplified route using titanium tetrabutoxide, an alcoholic solution is used to react with an alcoholic solution of oxalic acid to form titanyl oxalate. researchgate.netresearchgate.net The use of non-aqueous solvents can affect the solubility and diffusion characteristics of the reactants, thereby influencing the kinetics of the reaction. For instance, in the preparation of titanyl oxalate complexes, ethanol or isopropanol can be the solvent medium.

The precipitation of titanyl citrates, another precursor route, can be carried out in either ethanol or acetone. umich.edu Acetone-derived precipitates tend to be viscous, whereas using a sufficient amount of alcohol results in a powdery precipitate. umich.edu The rate of addition of a component like water can also control the pH and solubility equilibrium, thereby governing the kinetics of the exchange reaction in co-precipitation synthesis.

Optimization of Reactant Ratios and Mixing Order

The synthesis of pure, stoichiometric this compound (BaTiO(C₂O₄)₂·4H₂O), a critical precursor for high-purity barium titanate (BaTiO₃), is highly sensitive to the molar ratios of the reactants and the sequence in which they are mixed. nist.govresearchgate.net Precise control over these parameters is essential to achieve the desired 1:1 atomic ratio of barium to titanium and to prevent the formation of undesirable secondary phases. nist.govimp.kiev.ua

Optimization of Reactant Ratios

Research has demonstrated that the characteristics of this compound (BTO) are significantly influenced by the Ba/Ti and Ba/C₂O₄ molar ratios in the initial reaction mixture. researchgate.net To obtain a product with a Ba:Ti ratio close to unity, specific reactant concentrations and ratios must be employed.

One established method involves the precipitation of BTO from aqueous solutions of barium chloride (BaCl₂) and titanium tetrachloride (TiCl₄) with oxalic acid. nist.gov To achieve a mole ratio of unity for TiO₂ to BaO in the final product, it is crucial to use solutions free from sodium, potassium, or ammonium ions. nist.govscispace.com In a detailed procedure, a slight excess of barium is used to minimize competing reactions that could lead to the formation of insoluble, partially hydrolyzed titanium compounds. nist.gov Furthermore, a 10% excess of oxalic acid relative to the stoichiometric requirement for BaTiO(C₂O₄)₂·4H₂O is recommended. nist.gov

The table below summarizes reactant ratios from a successful synthesis protocol. nist.gov

Table 1: Reactant Ratios for BTO Synthesis via Chloride Route

| Reactant | Moles | Molar Ratio (Normalized to Ti) |

|---|---|---|

| Titanium (from TiCl₄) | 0.668 | 1.00 |

| Barium Chloride Dihydrate (BaCl₂·2H₂O) | 0.675 | 1.01 |

| Oxalic Acid (H₂C₂O₄) | ~1.47 (Calculated) | ~2.20 (10% excess) |

Data sourced from Clabaugh et al. (1956). nist.gov

Alternative synthesis routes also emphasize the importance of molar ratios. In a method utilizing an organometallic precursor, an alcoholic solution of butyl titanate monomer is reacted with oxalic acid to form an intermediate, oxalotitanic acid. researchgate.netresearchgate.net This intermediate then undergoes a cation exchange reaction with barium acetate. researchgate.netresearchgate.net

Table 2: Reactant Ratios for BTO Synthesis via Alkoxide Route

| Reactant Step | Reactant 1 | Reactant 2 | Molar Ratio |

|---|---|---|---|

| 1. Formation of Intermediate | Butyl Titanate Monomer | Oxalic Acid | 1:2 |

| 2. Precipitation of BTO | Oxalotitanic Acid | Barium Acetate | 1:1 |

Data sourced from Potdar et al. (1996) and other research. researchgate.netresearchgate.net

Studies have also explored the direct coprecipitation from titanium tetrachloride and barium chloride with oxalic acid, finding that a molar ratio of 1:1:1.2 (Ti:Ba:Oxalic Acid) can be used. researchgate.net The concentration of the reactants and the pH of the solution are also critical variables. A stoichiometric Ba/Ti ratio of 1.00 was successfully achieved using a high reactant concentration of 1.5 M at a low pH of 1. imp.kiev.ua

Optimization of Mixing Order

The sequence of reactant addition is a determining factor in the formation of pure BTO, as an incorrect order can lead to the precipitation of a mixture of compounds rather than the desired single-phase product. researchgate.netresearchgate.net

The widely referenced Clabaugh process specifies a distinct mixing order. A solution containing barium and titanium chlorides is added slowly and with constant stirring to a heated solution of oxalic acid. nist.govgoogle.com This order ensures that the oxalate ions are in excess throughout the precipitation process, which is crucial for the formation of the dense, crystalline this compound. nist.gov

Mixing Order Summary: Clabaugh Process

Prepare an aqueous solution of oxalic acid and heat to approximately 80°C. google.com

Separately prepare an aqueous solution containing barium chloride and titanium tetrachloride. nist.gov

Slowly add the barium-titanium chloride solution to the hot oxalic acid solution under vigorous stirring. nist.govgoogle.com

An alternative approach involves adding barium acetate powder to a stirred aqueous slurry of oxalic acid dihydrate and titanium oxychloride at ambient temperature. google.com Another variation first prepares a complex of titanyl oxalate (TiO(C₂O₄)₂) by adding an aqueous solution of titanium oxychloride to an alcoholic solution of oxalic acid. Subsequently, a barium chloride solution is added dropwise to precipitate the final BTO product. imp.kiev.ua

These findings collectively underscore that a precisely controlled mixing protocol, in conjunction with optimized reactant ratios, is indispensable for the successful synthesis of pure this compound.

Mechanistic and Kinetic Investigations of Barium Titanyl Oxalate Tetrahydrate Transformations

Thermal Decomposition Pathways and Reaction Intermediates

The thermal breakdown of barium titanyl oxalate (B1200264) tetrahydrate (BaTiO(C₂O₄)₂·4H₂O) into barium titanate is not a single-step event but a sequence of overlapping reactions. akjournals.comresearchgate.netkoreascience.kr The process is significantly influenced by the surrounding atmosphere. akjournals.comresearchgate.net

Multistep Thermal Dehydration Processes of Barium Titanyl Oxalate Tetrahydrate

The initial stage of decomposition involves the loss of its four water molecules of hydration. akjournals.comscispace.com This dehydration process is not a simple, single event but occurs in multiple, often overlapping steps over a temperature range. researchgate.netresearchgate.netconsensus.app Studies have shown that dehydration starts at a relatively low temperature, around 60°C, and can continue up to 250°C. researchgate.netresearchgate.net The process is endothermic and results in the formation of a series of solid solutions as the water is gradually removed. researchgate.net Kinetic studies have identified that this dehydration occurs in two partially overlapped stages. researchgate.net Some research suggests that the first step of decomposition involves not only dehydration but also a partial breakdown of the oxalate groups. koreascience.kr

Decomposition of Oxalate Groups and Gaseous Product Evolution (e.g., CO, CO₂, water vapor)

Following dehydration, the anhydrous barium titanyl oxalate decomposes. This stage is characterized by the breakdown of the oxalate groups, which occurs in the temperature range of 230-460°C. akjournals.comkoreascience.kr The primary gaseous products evolved during this process are carbon monoxide (CO) and carbon dioxide (CO₂). akjournals.com

The decomposition can be summarized by the following general reaction below 400°C: BaTiO(C₂O₄)₂·4H₂O → solid products + 2CO + CO₂ + 4H₂O akjournals.com

Infrared spectroscopy analysis reveals that the decomposition is initiated by the rupture of the C-C bond within the oxalate group. akjournals.com In a vacuum, both CO and CO₂ are formed almost simultaneously in the early stages, suggesting they originate from the same chemical process. akjournals.com However, as the reaction progresses, the rate of CO evolution slows down compared to CO₂. akjournals.com

Formation of Complex Carbonate and Oxycarbonate Intermediate Phases (e.g., Ba₂Ti₂O₅CO₃)

During the thermal decomposition of barium titanyl oxalate, the formation of intermediate solid phases is a critical step. Analytical results indicate the formation of a complex carbonate below 400°C. akjournals.com One of the most significant and debated intermediates is a metastable oxycarbonate phase with the proposed gross composition of Ba₂Ti₂O₅CO₃. mpg.de The existence of this phase has been a subject of discussion, with some researchers suggesting it is a mixture of amorphous TiO₂, BaO, and BaCO₃, or a fine distribution of BaCO₃ and TiO₂. mpg.de However, other studies provide evidence for the formation of this distinct oxycarbonate compound. mpg.deucj.org.uadntb.gov.ua The formation of this intermediate is believed to occur through the evolution of half a mole of carbon monoxide in the temperature range of 190–250°C, leading to a transient species containing both oxalate and carbonate groups. researchgate.net The final decomposition of this carbonate or oxycarbonate intermediate occurs at higher temperatures, between 650°C and 750°C, to yield barium titanate. koreascience.krimp.kiev.ua

Proposed Decomposition Schemes in Various Atmospheres (e.g., air, nitrogen, vacuum)

The atmosphere in which the thermal decomposition of this compound is carried out significantly influences the reaction pathway and the final products. akjournals.com

In Vacuum or Inert Atmospheres (Nitrogen): The decomposition of the oxalate group proceeds differently than in air. akjournals.com In a vacuum, the residue is typically a brownish-black material, indicating the presence of elemental carbon. akjournals.com This is attributed to the disproportionation of carbon monoxide (CO) into carbon dioxide (CO₂) and carbon. The pyrolysis in a nitrogen atmosphere shows that significant mass loss due to oxalate decomposition occurs mainly in the 220°C - 400°C range. researchgate.netscirp.org

Kinetic Modeling of Thermal Decomposition Processes

To quantitatively understand the complex, multistep thermal decomposition of this compound, kinetic modeling is employed. This involves analyzing data from thermal analysis techniques to determine kinetic parameters like activation energy, which describes the energy barrier for the reaction.

Non-Isothermal Kinetic Studies Using Differential Scanning Calorimetry (DSC)

Non-isothermal kinetic studies, where the sample is heated at a constant rate, are widely performed using Differential Scanning Calorimetry (DSC). researchgate.netresearchgate.net DSC measures the heat flow associated with the thermal transitions in the material as a function of temperature. mdpi.com The resulting DSC curves, obtained at different linear heating rates (e.g., 5, 10, 15, and 20 K/min), provide the data for kinetic analysis. researchgate.net

Several model-free isoconversional methods are used to analyze the DSC data, including the Flynn-Wall-Ozawa (FWO), Kissinger-Akahira-Sunose (KAS), Starink, and Tang methods. researchgate.net These methods allow for the determination of the activation energy (Ea) as a function of the extent of conversion, providing insights into the complexity of the multistep reactions. researchgate.netacs.org For the thermal dehydration of this compound, the activation energy values obtained from these different methods are generally found to be compatible with each other. researchgate.net

Interactive Data Table: Kinetic Parameters for Barium Oxalate Decomposition

| Method | Activation Energy (Ea) (kJ/mol) | Frequency Factor (log A) | Reference |

| Ozawa | 187.42 | - | scirp.org |

| Coats & Redfern | 185.4 | - | scirp.org |

Note: This data pertains to the decomposition of barium oxalate, a related compound, and provides an example of the kinetic parameters determined in such studies.

Interactive Data Table: Thermal Decomposition Stages of this compound

| Stage | Temperature Range (°C) | Process | Gaseous Products | Solid Intermediate/Product | Reference |

| 1 | 60 - 250 | Multistep Dehydration | H₂O | Anhydrous BaTiO(C₂O₄)₂ | researchgate.netresearchgate.net |

| 2 | 230 - 460 | Oxalate Decomposition | CO, CO₂ | Ba₂Ti₂O₅CO₃ (oxycarbonate) | akjournals.comkoreascience.krmpg.de |

| 3 | 650 - 750 | Carbonate Decomposition | CO₂ | BaTiO₃ | koreascience.krimp.kiev.ua |

Crystallographic and Structural Elucidation of Barium Titanyl Oxalate Tetrahydrate

Determination of Crystal System and Unit Cell Parameters

Barium titanyl oxalate (B1200264) tetrahydrate, with the chemical formula BaTiO(C₂O₄)₂·4H₂O, has been identified through X-ray powder diffraction techniques as crystallizing in the monoclinic system. researchgate.netcambridge.org This crystal system is characterized by three unequal axes with one oblique angle.

Different studies have reported slightly varying unit cell parameters, which is common in crystallographic analysis due to differences in synthesis conditions and measurement techniques. The space group has been identified as P2₁/n. researchgate.net A comparison of the reported unit cell parameters from various sources is presented below.

| Parameter | Value (Louër et al., 1990) cambridge.org | Value (Gotor et al., 2003) cambridge.org | Value (ResearchGate Publication) researchgate.netresearchgate.net |

| a (Å) | 14.044(2) | 14.044(2) | 14.954 |

| b (Å) | 13.812(2) | 13.812(2) | 19.332 |

| c (Å) | 13.382(2) | 13.382(2) | 13.947 |

| β (°) | 91.48(1) | 91.48(1) | 106.43 |

| V (ų) | 2594.9 | 2594.9 | - |

| Z | - | - | 12 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | - | - | 2/m (Pravais lattice P) |

Table 1: Comparison of Unit Cell Parameters for Barium Titanyl Oxalate Tetrahydrate

Structural Imperfections and Non-Stoichiometric Compositions

While some X-ray diffraction analyses have indicated no significant structural imperfections based on the sharpness of diffraction line widths cambridge.org, other studies have revealed that barium titanyl oxalate can exhibit non-stoichiometric compositions. This means that the ratio of the constituent elements can deviate from the ideal chemical formula.

It has been found that the Ba/Ti ratio can vary depending on the synthesis conditions, such as the pH and concentration of the reactants. imp.kiev.ua For instance, achieving a stoichiometric product with a Ba/Ti ratio of 1.00 is possible with a reagent concentration of 1.5 M at a pH of 1. Deviations from these optimal conditions can lead to the formation of a multiphase system. imp.kiev.ua Some research suggests that barium titanyl oxalate can be a nonstoichiometric compound where titanium species insert into barium hydrogen oxalate hydrate (B1144303). researchgate.net This variability in composition is a critical factor to control during the synthesis of high-purity barium titanate.

Hydration State and Water Content Analysis

The "tetrahydrate" designation in the compound's name signifies the presence of four water molecules of crystallization for each formula unit. nist.gov Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are employed to study the hydration state and the process of dehydration.

Studies have shown that this compound begins to lose its water of hydration at a relatively low temperature, around 60°C. researchgate.net More detailed thermal analysis shows an endothermic peak between 150°C and 200°C, which corresponds to the loss of this water of hydration. umich.edu The controlled removal of this water is the initial step in the thermal decomposition process that ultimately yields barium titanate.

Effect of Cation Substitution on Precursor Crystallography

The substitution of barium with other divalent cations, such as strontium (Sr), has a notable effect on the crystallographic parameters of the titanyl oxalate precursor. This is a common strategy to modify the properties of the final barium titanate ceramic.

When strontium is substituted for barium, as in the case of barium-strontium titanyl oxalate ((Ba,Sr)TiO(C₂O₄)₂·nH₂O), the crystal structure remains monoclinic. However, the unit cell parameters are altered. For a composition of Ba₀.₅Sr₀.₅TiO(C₂O₄)₂·5H₂O, the crystal system is monoclinic with the space group P21/n. researchgate.netcambridge.org The substitution of the larger barium ion (Ba²⁺) with the smaller strontium ion (Sr²⁺) leads to a decrease in the volume of the unit cell. cambridge.org

| Compound | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Crystal System | Space Group |

| BaTiO(C₂O₄)₂·4H₂O cambridge.org | 14.044 | 13.812 | 13.382 | 91.48 | ~2595 | Monoclinic | - |

| Ba₀.₅Sr₀.₅TiO(C₂O₄)₂·5H₂O cambridge.org | 13.965 | 13.811 | 13.306 | 92.15 | ~2565 | Monoclinic | P21/n |

Table 2: Comparison of Unit Cell Parameters for Unsubstituted and Strontium-Substituted Barium Titanyl Oxalate

This structural modification in the precursor phase is a critical factor that influences the properties of the resulting barium strontium titanate ceramic. Thermal analysis of strontium-substituted barium titanyl oxalate has shown that it decomposes differently than the unsubstituted compound. researchgate.net

Advanced Analytical Techniques for Barium Titanyl Oxalate Tetrahydrate Characterization

Thermal Analysis Methodologies

Thermal analysis techniques are fundamental in understanding the decomposition pathway of barium titanyl oxalate (B1200264) tetrahydrate. They measure changes in the physical and chemical properties of the material as a function of temperature, revealing the distinct stages of dehydration and decomposition.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For barium titanyl oxalate tetrahydrate (BaTiO(C₂O₄)₂·4H₂O), TGA reveals a multi-step decomposition process. The analysis shows distinct regions of weight loss corresponding to the removal of water molecules and the subsequent breakdown of the anhydrous oxalate. imp.kiev.ua

The initial weight loss, occurring at relatively low temperatures, corresponds to the dehydration of the compound. This is followed by the decomposition of the anhydrous barium titanyl oxalate at higher temperatures. This decomposition stage typically results in the formation of barium carbonate and titanium(IV) oxide. bohrium.com These intermediates then react at even higher temperatures to form the final product, barium titanate (BaTiO₃). bohrium.com The weight loss curves from TGA are crucial for confirming the stoichiometry of the decomposition reactions and for determining the temperature ranges required for each transformation step. bohrium.com

Table 1: TGA Decomposition Stages of this compound

| Temperature Range (°C) | Weight Loss Event | Resulting Products |

| ~60 - 250 | Dehydration | Loss of four water (H₂O) molecules |

| ~300 - 450 | Oxalate Decomposition | Formation of Barium Carbonate (BaCO₃) and Titanium(IV) Oxide (TiO₂) |

| ~600 - 700 | Solid-State Reaction | Formation of Barium Titanate (BaTiO₃) |

Note: The exact temperatures can vary depending on factors such as heating rate and atmospheric conditions.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. This technique identifies exothermic (heat-releasing) and endothermic (heat-absorbing) events.

The DTA curve for this compound complements the TGA data. It shows a broad endothermic peak at lower temperatures, corresponding to the energy absorbed during the multi-step removal of the four water molecules of hydration. bohrium.com At higher temperatures, a sharp and strong exothermic peak is observed. This peak signifies the decomposition of the anhydrous oxalate component into barium carbonate and titanium dioxide. ias.ac.in A final, typically smaller, endothermic or exothermic peak at even higher temperatures can indicate the solid-state reaction between these intermediates to form crystalline barium titanate. ias.ac.in

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. While detailed DSC studies focused specifically on this compound are not extensively reported in the surveyed literature, the thermal events it would detect are analogous to those seen in DTA. The dehydration process would be registered as a broad endothermic event, quantifying the energy required to remove the water of hydration. The subsequent decomposition of the oxalate is a highly exothermic process, which would be observed as a significant exothermic peak, indicating the release of energy as the chemical structure breaks down into more stable intermediates.

Spectroscopic Investigations

Spectroscopic methods are employed to probe the chemical bonding and molecular structure of this compound and to analyze the phase composition of its decomposition products.

Fourier Transform Infrared Spectroscopy (FTIR) identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

A broad absorption band is typically observed in the 2800-3600 cm⁻¹ region, which is characteristic of the symmetric and asymmetric stretching vibrations of the O-H bonds in the water molecules of hydration. A pronounced peak around 1600 cm⁻¹ is assigned to the asymmetric stretching of the C=O groups within the oxalate ions, often overlapping with the O-H bending mode of water. Other significant bands include those corresponding to the C-O stretching vibrations and the O-C-O deformation modes of the oxalate ligand. A sharp peak at lower wavenumbers (e.g., around 534 cm⁻¹) confirms the presence of the metal-oxygen (in this case, Ba-O and Ti-O) bonds.

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 2800 - 3600 | O-H stretching (water of hydration) |

| ~1600 | C=O asymmetric stretching (oxalate) and O-H bending (water) |

| ~1320 | C-O asymmetric stretching (oxalate) |

| ~800 - 870 | O-C-O in-plane deformation (oxalate) |

| ~530 | Metal-Oxygen (M-O) bond stretching |

Raman spectroscopy is a powerful, non-destructive technique used to study vibrational modes in a material. While not typically used to analyze the precursor itself, it is invaluable for phase and structural analysis of the final barium titanate (BaTiO₃) powder obtained after calcination of this compound. The Raman spectrum can definitively identify the crystallographic phase of the BaTiO₃, which is crucial for its electronic properties.

The cubic phase of BaTiO₃ theoretically has no first-order Raman active modes, but broad bands around 250 and 520 cm⁻¹ are often observed due to local disorder. The technologically important tetragonal phase, however, exhibits a distinct Raman spectrum. Characteristic peaks for tetragonal BaTiO₃ include a sharp band at approximately 305 cm⁻¹ and a broader band around 720 cm⁻¹. The presence and sharpness of these peaks provide clear evidence of the formation of the tetragonal ferroelectric phase from the oxalate precursor. Therefore, Raman spectroscopy is essential for verifying the successful conversion of this compound into the desired crystalline phase of barium titanate.

Electron Energy Loss Spectroscopy (EELS) and Near-Edge Structures (ELNES)

Electron Energy Loss Spectroscopy (EELS) is a powerful analytical technique, typically integrated into a transmission electron microscope (TEM), that analyzes the energy distribution of electrons that have passed through a thin sample. This provides a wealth of information, including elemental composition, bonding, and oxidation states. eels.info The near-edge fine structure (ELNES) of the core-loss edges in an EELS spectrum is particularly sensitive to the local atomic environment and electronic structure. eels.info

While EELS and ELNES are highly effective for characterizing materials like barium titanate, specific studies applying these techniques directly to its precursor, this compound, are not widely reported in the reviewed literature. However, the principles of the technique indicate its potential utility. For instance, EELS could theoretically be used to map the distribution of barium, titanium, carbon, and oxygen within the precursor particles, providing insights into its homogeneity. Furthermore, the ELNES of the oxygen K-edge and titanium L-edge could reveal details about the coordination and valence state of the titanium atoms within the oxalate complex. A significant challenge for applying EELS to this hydrated compound would be the potential for electron beam-induced damage and dehydration of the sample in the high vacuum of the electron microscope. eels.info

Diffraction Techniques

Diffraction techniques are indispensable for determining the crystal structure and phase purity of this compound.

X-ray diffraction (XRD) is the most common technique used for the phase identification and analysis of the crystalline state of this compound. By comparing the experimental diffraction pattern with standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS), the phases present in a sample can be identified.

Studies have shown that the synthesis of barium titanyl oxalate can sometimes result in a mixture of phases, including barium oxalate dihydrate (BaC₂O₄·2H₂O) and an amorphous titanium-oxalate solid, in addition to the desired barium titanyl oxalate. koreascience.kr Factor analysis of XRD patterns obtained during the thermal decomposition of the precursor has been used to identify the intermediate phases, such as barium carbonate (BaCO₃), and the final products, barium titanate (BaTiO₃) and barium orthotitanate (Ba₂TiO₄). koreascience.kr

Precise XRD measurements have been used to determine the unit cell dimensions of this compound. One study found the compound to have a monoclinic crystal system. cambridge.org The analysis of diffraction line widths can also indicate the presence of structural imperfections; in some preparations, no significant broadening was detected, suggesting a well-ordered crystalline structure. cambridge.org The pyrolysis of this compound at temperatures around 750°C for several hours yields barium titanate powders. researchgate.net Depending on the particle size of the resulting crystals, the barium titanate can exist in either a cubic or tetragonal phase. researchgate.net

Table 1: Crystallographic Data for this compound from XRD Analysis

| Parameter | Value | Reference |

| Crystal System | Monoclinic | cambridge.org |

| Space Group | P2/m | researchgate.net |

| a | 14.044(2) Å | cambridge.org |

| b | 13.812(2) Å | cambridge.org |

| c | 13.382(2) Å | cambridge.org |

| β | 91.48(1)° | cambridge.org |

| Unit Cell Volume (V) | 2594.9 ų | cambridge.org |

| Figure of Merit (M₂₀) | 46.5 | cambridge.org |

| Figure of Merit (F₃₀) | 107(0.0056, 50) | cambridge.org |

This table presents data from a specific study and may vary depending on the synthesis conditions.

Electron diffraction, often performed within a transmission electron microscope (TEM), provides crystallographic information from very small regions of a sample. High-Resolution Transmission Electron Microscopy (HRTEM) combines imaging with electron diffraction to visualize the crystal lattice directly.

For materials derived from barium titanyl oxalate, such as barium titanate thin films, in-situ TEM heating experiments have allowed for the direct observation of crystallization behavior. uci.edu Electron diffraction patterns can distinguish between the amorphous gel, intermediate phases, and the final crystalline BaTiO₃. uci.edu Selected area electron diffraction (SAED) is a specific electron diffraction technique that allows for the determination of the crystal structure of individual nanoparticles. For example, SAED patterns have been used to identify the superlattice structures of BaTiO₃ nanocubes. escholarship.org In studies of epitaxial barium titanate nanodomains, HRTEM and electron diffraction were crucial in determining the atomic structure of different barium titanate phases. researchgate.net

The analysis of powder XRD data is often facilitated by specialized software programs. These programs are used to index the diffraction pattern, which means assigning Miller indices (hkl) to each diffraction peak, and to refine the unit cell parameters.

One study on this compound utilized an indexing program based on the variation of parameters by successive dichotomies to determine the unit cell dimensions from precise powder diffraction data. cambridge.org The program NBS*AIDS83 was used to review the complete powder pattern and index the first 81 lines. cambridge.org For the analysis of BaTiO₃ derived from the oxalate precursor, programs like Fullprof are used for Rietveld refinement, a method for analyzing the entire diffraction pattern to obtain detailed structural information. e3s-conferences.org The "Search and Match" functionality in XRD software is also used to compare the experimental pattern with databases to identify the phases present. e3s-conferences.org

Microscopic and Imaging Techniques

Microscopic techniques are essential for visualizing the morphology, size, and internal structure of this compound particles and their transformation products.

Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structure of materials. In the context of this compound, TEM has been used to analyze the phases and crystalline states of the compound. researchgate.net It allows for the direct observation of particle size and shape, which are critical parameters that can influence the properties of the final BaTiO₃ powder.

For instance, studies on BaTiO₃ nanoparticles derived from the oxalate precursor have used TEM to characterize the morphology of the particles. researchgate.net In-situ TEM, where the sample is heated inside the microscope, has been particularly insightful for studying the crystallization of amorphous gel films derived from related precursors, revealing the formation of intermediate phases and the final nanocrystalline BaTiO₃. uci.edu

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the morphology, size, and aggregation state of this compound particles. This analysis provides visual evidence of the particle's external features, which are influenced by synthesis conditions such as reactant concentrations, pH, and aging time.

Detailed research findings indicate that barium titanyl oxalate typically precipitates as spherical, submicrometer particles. The method of precipitation significantly impacts the resulting particle size and distribution. For instance, when diethyl oxalate is used for homogeneous precipitation, its concentration and the aging time can be tuned to produce powders that are either monodispersed or have a bimodal size distribution. imp.kiev.ua In some preparations, the mean particle size of these agglomerates is reported to be in the range of 1.0 to 2.5 µm. imp.kiev.ua

For SEM analysis, a common sample preparation method involves dispersing the particles in ethanol (B145695), placing a drop of the suspension onto a substrate like aluminum foil, and allowing it to dry. imp.kiev.ua The resulting images reveal the particle shape, surface texture, and the extent to which primary particles have agglomerated. This morphological control is vital because the particle size and uniformity of the precursor directly influence the reactivity during calcination and the microstructure of the resulting barium titanate ceramic.

| Synthesis Parameter Investigated | Observed Morphological Characteristics | Typical Size Range | Reference |

|---|---|---|---|

| Homogeneous Precipitation (via Diethyl Oxalate) | Spherical particles, can form agglomerates. Particle size distribution can be controlled (unimodal or bimodal). | 1.0 - 2.5 µm (agglomerates) | imp.kiev.ua |

| Precipitation pH and Concentration | The amorphous nature of the precursor is a desirable characteristic for facilitating solid-phase diffusion during thermolysis. | Not specified for precursor | imp.kiev.ua |

High-Resolution Transmission Electron Microscopy (HRTEM)

High-Resolution Transmission Electron Microscopy (HRTEM) offers significantly higher magnification and resolution than SEM, enabling the investigation of the crystallographic nature of materials at the nanoscale. While SEM reveals the external morphology, HRTEM provides insights into the internal structure, such as the degree of crystallinity, the presence of lattice fringes in crystalline domains, and nanoscale defects.

For precursors like this compound, achieving an amorphous or poorly crystallized state is often a key objective. imp.kiev.ua An amorphous structure can facilitate a more uniform and complete reaction during the subsequent thermal decomposition to form barium titanate. imp.kiev.ua Studies on the mechanochemical processing of barium titanyl oxalate have shown that such methods can lead to partial amorphization of the material. researchgate.net

HRTEM is the ideal technique to verify this amorphization. An HRTEM image of a perfectly amorphous sample would show a uniform, disordered structure without any repeating lattice patterns. Conversely, if the material contains nanocrystalline domains, HRTEM can resolve the atomic planes (lattice fringes) within these small regions. The size and distribution of these crystalline areas can be accurately measured. Although detailed HRTEM studies specifically on this compound are not widely published, analysis of other oxalate precursors, such as calcium oxalate, has used TEM to identify amorphous, liquid-like precursor phases and the formation of nanoparticles. mdpi.com Therefore, HRTEM serves as a critical tool for understanding the nano-level structural details that dictate the precursor's conversion behavior.

Elemental and Compositional Verification Techniques (e.g., ICP-AES)

Verifying the precise elemental composition and stoichiometry of this compound is paramount, as any deviation can lead to the formation of undesirable secondary phases in the final barium titanate ceramic. Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) is a powerful and widely used technique for this purpose. nist.gov

ICP-AES can accurately quantify the concentrations of major elements, such as barium and titanium, as well as trace-level impurities. The primary goal is to confirm that the molar ratio of barium to titanium (Ba/Ti) is as close to the ideal stoichiometric value of 1.00 as possible. researchgate.net Research has shown that achieving this ratio requires careful control over precipitation conditions, as using certain alkali ions (sodium, potassium) can disrupt the stoichiometry. nist.gov

For ICP-AES analysis, the solid barium titanyl oxalate sample must first be brought into a liquid form. This is typically achieved by digestion in a strong acid. nist.gov The resulting solution is then introduced into the plasma, which excites the atoms of each element, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element in the sample. This allows for precise quantitative analysis, ensuring the precursor meets the stringent compositional requirements for producing high-performance electroceramics.

| Sample Batch | Barium (Ba) Content (ppm) | Titanium (Ti) Content (ppm) | Calculated Ba/Ti Molar Ratio | Purity Assessment |

|---|---|---|---|---|

| Batch A-01 | 10.05 | 3.49 | 1.001 | High Purity |

| Batch A-02 | 10.02 | 3.50 | 0.996 | High Purity |

| Batch B-01 (off-spec) | 10.89 | 3.45 | 1.099 | Ba-rich, stoichiometry not met |

Transformation of Barium Titanyl Oxalate Tetrahydrate into Advanced Perovskite Materials

Formation of Barium Titanate (BaTiO₃) from Oxalate (B1200264) Precursors

The conversion of barium titanyl oxalate tetrahydrate to barium titanate is primarily achieved through thermal decomposition, a process known as calcination. google.com This method allows for the synthesis of BaTiO₃ powders with desirable properties for various electronic applications. google.com

The calcination temperature is a critical parameter that significantly influences the phase development, crystallite size, and morphology of the resulting BaTiO₃ powder. scienceasia.orgresearchgate.net Research has shown that the perovskite phase of BaTiO₃ can be successfully obtained from oxalate precursors, with the transformation from a cubic to a tetragonal phase occurring as the calcination temperature increases. scienceasia.org

Lower calcination temperatures, typically around 700°C, tend to produce a cubic or pseudo-cubic phase of BaTiO₃. scienceasia.orgscientific.net As the temperature is elevated to 900°C and above, the material transforms into the stable tetragonal phase. scienceasia.org It has been demonstrated that a single-phase perovskite BaTiO₃ can be achieved at temperatures as low as 550°C using a double-microemulsion-derived oxalate precursor, a significant reduction compared to the >700°C required for conventionally coprecipitated precursors. binghamton.edu The oxalate method, in general, reduces the formation temperature of the pure crystalline BaTiO₃ phase. mdpi.com

Higher calcination temperatures, while promoting the formation of the tetragonal phase, also lead to particle growth and the formation of hard agglomerates. scienceasia.orgresearchgate.net Therefore, optimizing the calcination temperature is essential to achieve the desired phase without excessive particle growth.

Table 1: Effect of Calcination Temperature on BaTiO₃ Phase and Crystallite Size

| Calcination Temperature (°C) | Resulting Phase(s) | Average Particle/Crystallite Size | Source(s) |

|---|---|---|---|

| 400-600 | Amorphous/Intermediate Phases | Highly agglomerated, irregular particles | researchgate.net |

| 700 | Cubic BaTiO₃ | 50-100 nm, 0.1-0.2 µm | scienceasia.orgscientific.net |

| 800 | BaTiO₃ and Ba₂TiO₄ | Crystalline size of BaTiO₃: ~25 nm | mdpi.com |

| 900 | Tetragonal BaTiO₃ | Increased particle size and agglomeration | scienceasia.orgscientific.net |

| 960 | 95.15% Tetragonal BaTiO₃ | - | electroactmater.comresearchgate.net |

| 1000 | Tetragonal BaTiO₃ with minor BaTi₂O₅ | - | mdpi.com |

| 1100 | Tetragonal BaTiO₃ | - | scienceasia.org |

| 1300 | Tetragonal BaTiO₃ | 1237±344 nm | researchgate.net |

A two-step thermal decomposition method has been developed to synthesize nearly impurity- and defect-free BaTiO₃ particles with controlled particle sizes ranging from 20 to 1000 nm. aip.org This technique involves a carefully controlled heating process to first remove water and then decompose the oxalate group, leading to the formation of nanosized crystallites. aip.org

In this process, the barium titanyl oxalate is first heated at a lower temperature (e.g., 500°C) in an oxygen atmosphere to remove carbon species, resulting in an intermediate amorphous-like material, such as Ba₂Ti₂O₅CO₃. aip.orgresearchgate.net The second step involves heating this intermediate at a higher temperature (e.g., 650°C) in a vacuum, which leads to the formation of fine BaTiO₃ particles. aip.org This method allows for the synthesis of BaTiO₃ nanoparticles with sizes as small as 16.5 nm. researchgate.net The two-step process has been shown to be effective in producing BaTiO₃ particles with very few lattice hydroxyl groups. aip.org

Control of Crystallite Size and Morphology of Resultant Perovskites

The ability to control the crystallite size and morphology of BaTiO₃ is crucial as these properties significantly impact the material's dielectric and ferroelectric performance. scienceasia.orgresearchgate.net The oxalate precursor method offers several avenues for achieving this control. researchgate.netscispace.com

Several factors during the synthesis and calcination process influence the final particle size and degree of agglomeration of the BaTiO₃ powder. Higher calcination temperatures are a primary driver for particle growth and the formation of hard agglomerates. scienceasia.orgresearchgate.net As the temperature increases, the crystallite size of the tetragonal phase grows significantly. researchgate.net

The initial precipitation conditions of the barium titanyl oxalate precursor also play a role. Factors such as the concentration of reactants and the pH of the solution can affect the characteristics of the precursor and, consequently, the final product. imp.kiev.ua For instance, deviations from stoichiometric conditions during precipitation can lead to the formation of multiphase systems, which in turn can result in smaller crystallite sizes in the final BaTiO₃ powder. imp.kiev.ua The presence of even small amounts of impurities or variations in the Ba/Ti ratio can influence the final morphology. researchgate.net

The oxalate co-precipitation method is well-suited for the synthesis of BaTiO₃ nanoparticles. scientific.net By carefully controlling the reaction conditions, such as pH and precursor concentration, it is possible to produce nanoparticles with a narrow size distribution. researchgate.net For example, BaTiO₃ nanopowders with particle sizes in the range of 50-100 nm have been successfully synthesized. scientific.net

A notable achievement in morphological control is the fabrication of BaTiO₃ nanodendrites through a simple coprecipitation method. researchgate.netscispace.com This unique, tree-like structure is formed by the aggregation of smaller BaTiO₃ particles. scispace.com The formation and dimensions of these nanodendrites are highly dependent on the concentration of the barium chloride (BaCl₂) solution used during the synthesis. researchgate.netscispace.com

Table 2: Morphological Control of BaTiO₃ from Oxalate Precursors

| Morphology | Synthesis Method | Key Control Parameter(s) | Resulting Size/Structure | Source(s) |

|---|---|---|---|---|

| Nanoparticles | Modified Oxalate Co-precipitation | pH of the solution (adjusted to 1) | 50-100 nm, irregular shape | scientific.net |

| Nanoparticles | Oxalate Method | Nonisothermal calcination | Monodisperse particles, 22 nm crystallite size, 25 nm particle size | imp.kiev.ua |

| Nanodendrites | Simple Coprecipitation | Amount of BaCl₂ solvent | Dendrite-like structures formed by aggregation of smaller particles | researchgate.netscispace.com |

| Nanoparticles | Two-Step Thermal Decomposition | Vacuum pressure during second decomposition step | Particle size decreases with decreasing pressure | researchgate.net |

Phase Transformation Studies in Derived Materials (e.g., cubic to tetragonal BaTiO₃ transitions)

The phase of the BaTiO₃ derived from barium titanyl oxalate is highly dependent on the processing conditions, particularly the calcination temperature and the resulting crystallite size. scienceasia.orgresearchgate.net At lower calcination temperatures, a metastable cubic or pseudo-cubic form of BaTiO₃ is often observed. scienceasia.orgresearchgate.net This cubic phase is typically present when the crystal size is very small, for example, below approximately 30 nm. researchgate.net

As the calcination temperature increases, a phase transformation from cubic to the stable, ferroelectric tetragonal phase occurs. scienceasia.orgresearchgate.net This transition is directly linked to the growth of the crystallites. researchgate.net X-ray diffraction (XRD) studies clearly show the splitting of the (200) diffraction peak into the (002) and (200) peaks, which is characteristic of the tetragonal phase, at higher temperatures like 900°C and 1100°C. scienceasia.org The degree of tetragonality, expressed as the c/a ratio, increases with both increasing calcination temperature and crystallite size. researchgate.net

The synthesis route also influences the temperature at which these phase transformations occur. For instance, BaTiO₃ powders derived from a double-microemulsion oxalate precursor exhibited a tetragonal structure when calcined at 700°C and above. binghamton.edu

Table 3: Phase Transformation in BaTiO₃ Derived from Oxalate Precursors

| Calcination Temperature (°C) | Crystal Phase | Key Observation | Source(s) |

|---|---|---|---|

| < 700 | Cubic / Pseudo-cubic | Metastable phase observed at lower temperatures and smaller particle sizes. | scienceasia.orgresearchgate.net |

| 700 | Cubic | Predominantly cubic phase formation. | scienceasia.orgscientific.net |

| 900 - 1100 | Tetragonal | Transformation to the stable tetragonal phase. | scienceasia.org |

| 600 - 1300 | Cubic to Tetragonal | Tetragonality (c/a-1) increases with increasing temperature and crystallite size. | researchgate.net |

| > 700 | Tetragonal | Observed in powders derived from microemulsion oxalate precursors. | binghamton.edu |

Influence of Precursor Characteristics and Calcination Parameters on Derived Material Microstructure

The physical and chemical characteristics of the initial barium titanyl oxalate precursor, along with the subsequent calcination conditions, are pivotal in determining the microstructure of the resulting BaTiO₃ powder. Factors such as synthesis method, precursor morphology, and calcination temperature and duration directly influence particle size, phase purity, and agglomeration. nih.gov

High-purity, stoichiometric barium titanyl oxalate is essential for producing high-quality BaTiO₃. unileoben.ac.at The morphology and agglomerate structure of the precursor powder, which can vary depending on the preparation route (e.g., mixed oxide vs. oxalate), significantly affect the microstructural development during sintering. nih.gov

Calcination temperature has a profound effect on both the particle size and the crystalline phase of the BaTiO₃ powder.

Low Calcination Temperatures (~700-800°C): At lower temperatures, the decomposition of barium titanyl oxalate typically yields BaTiO₃ with a cubic or pseudo-cubic perovskite structure. nist.govrsc.org The resulting particles are fine, often in the range of 0.1-0.2 µm, but may be accompanied by intermediate phases like barium carbonate (BaCO₃) if the decomposition is incomplete. nist.govkoreascience.kr Mechanochemical processing of the oxalate precursor can even lead to the formation of structurally imperfect BaTiO₃ at 550°C, a significantly lower temperature than the 800°C required for conventional thermal decomposition. researchgate.net

High Calcination Temperatures (>900°C): As the calcination temperature increases, the metastable cubic phase transforms into the stable, ferroelectric tetragonal phase. nist.gov This phase transition is accompanied by significant particle growth and the formation of harder agglomerates. nist.govresearchgate.net For instance, increasing the calcination temperature from 900°C to 1100°C can increase the tetragonality (c/a ratio) from 1.0065 to 1.010, indicating a more pronounced tetragonal structure. nist.gov However, very high temperatures can lead to coarse aggregates that are difficult to process in subsequent ceramic manufacturing steps. nih.gov

The controlled, two-step thermal decomposition of barium titanyl oxalate is a method used to produce high-density, defect-free BaTiO₃ particles with minimal impurities. researchgate.netconsensus.app This level of control over the final microstructure is crucial for fabricating electronic devices like multilayer ceramic capacitors (MLCCs), where the dielectric properties are highly dependent on grain size and phase purity. nih.gov

| Calcination Temperature (°C) | Resulting BaTiO₃ Phase | Average Particle Size | Key Observations | Reference |

| 700 | Cubic | 0.1-0.2 µm | Metastable cubic phase is formed. | nist.gov |

| 800 | Cubic / Tetragonal + Intermediates | - | BaTiO₃ formation begins, but intermediate phases like BaCO₃ may persist. | rsc.orgkoreascience.kr |

| 900 | Tetragonal | - | Transformation to stable tetragonal phase. | nist.gov |

| 1100 | Tetragonal | > 0.2 µm | Increased tetragonality and significant particle growth. | nist.gov |

Doping Strategies and Their Impact on Precursor Decomposition and Derived Materials

Doping, the intentional introduction of impurity elements, is a critical strategy to tailor the properties of BaTiO₃ for specific applications. Incorporating dopants at the precursor stage, by forming substituted barium titanyl oxalates, ensures a homogeneous distribution of the doping element within the final material. This approach influences both the thermal decomposition process and the ultimate electrical and structural properties of the derived ceramic.

Strontium (Sr) is a common isovalent dopant substituted for barium (Ba) to form barium strontium titanate [ (Ba₁₋ₓSrₓ)TiO₃, or BST ], a material widely used in tunable microwave devices and DRAM capacitors. The substitution is readily achieved by co-precipitating barium and strontium in the oxalate precursor, forming Ba₁₋ₓSrₓTiO(C₂O₄)₂·4H₂O. researchgate.net

The presence of strontium in the barium titanyl oxalate structure alters its thermal decomposition behavior. Thermal analysis shows that the decomposition pathway of the strontium-substituted compound differs from that of the pure barium salt. consensus.app The primary effect of strontium substitution is the modification of the Curie temperature (the temperature of the ferroelectric-to-paraelectric phase transition). Adding strontium systematically shifts the Curie temperature to lower values, allowing for the fine-tuning of the material's dielectric properties for room-temperature applications. The synthesis of BST powders from the pyrolysis of the oxalate precursor at 800°C has been shown to produce highly pure, sub-micron-sized, and stoichiometric particles. researchgate.net

Other elements can also be incorporated into the barium titanyl oxalate precursor to modify its decomposition and the final properties of the titanate ceramic.

Lead (Pb): Lead can be substituted for barium to create lead-doped barium titanyl oxalate [Ba₁₋ₓPbₓTiO(C₂O₄)₂·4H₂O]. Thermal analysis has been performed on these compounds, indicating that the dopant is incorporated directly into the precursor structure. consensus.app The addition of lead is known to raise the Curie temperature of BaTiO₃.

Manganese (Mn): Manganese is often used as an acceptor dopant in BaTiO₃ to improve insulation resistance and reduce dielectric loss, which is particularly important for MLCCs with base metal electrodes. When manganese is incorporated during the oxalate precipitation process, it influences the thermal decomposition. Differential Thermal Analysis (DTA) shows that as the concentration of Mn increases, the decomposition peaks gradually shift to lower temperatures. ias.ac.in This suggests that manganese affects the kinetics of the decomposition reactions. However, the incorporation mechanism can be complex, and its effect on dielectric properties depends on its final valence state and location within the BaTiO₃ lattice. ias.ac.in

Zirconium (Zr): Zirconium is typically substituted for titanium, forming compounds like Ba(Ti₁₋ₓZrₓ)O₃. This substitution can be achieved by preparing a precursor such as BaTi₁₋ₓZrₓO(C₂O₄)₂·4H₂O. consensus.app Zirconium doping is known to create a "diffuse" phase transition, where the sharp peak in the dielectric constant at the Curie temperature is broadened and shifted, leading to a more temperature-stable dielectric material. Thermal analysis of zirconium-substituted barium titanyl oxalate confirms that the decomposition process is altered by the presence of the dopant. consensus.app

| Dopant | Substitution Site | Precursor Example | Effect on Thermal Decomposition | Reference |

| Strontium (Sr) | Barium (Ba) | Ba₁₋ₓSrₓTiO(C₂O₄)₂·4H₂O | Alters decomposition pathway compared to pure BTO. | researchgate.netconsensus.app |

| Lead (Pb) | Barium (Ba) | Ba₁₋ₓPbₓTiO(C₂O₄)₂·4H₂O | Incorporated into precursor structure. | consensus.app |

| Manganese (Mn) | Titanium (Ti) | Mn-doped BaTiO(C₂O₄)₂·4H₂O | Shifts decomposition peaks to lower temperatures. | ias.ac.in |

| Zirconium (Zr) | Titanium (Ti) | BaTi₁₋ₓZrₓO(C₂O₄)₂·4H₂O | Alters decomposition process. | consensus.app |

Theoretical and Computational Investigations of Barium Titanyl Oxalate Tetrahydrate and Derived Structures

Density Functional Theory (DFT) Applications for Electronic Structure and Stability

There is a significant lack of published research applying Density Functional Theory (DFT) to determine the electronic structure and stability of barium titanyl oxalate (B1200264) tetrahydrate. While DFT is a powerful tool for such investigations, the scientific community's focus has predominantly been on the final ceramic product, barium titanate.

No specific studies simulating the Electron Energy Loss Near-Edge Structures (ELNES) for barium titanyl oxalate tetrahydrate have been found in the reviewed literature. ELNES simulations, which are often performed in conjunction with DFT, provide valuable insights into the local atomic and electronic structure of materials. While this technique has been applied to titanate-based materials, its application to the oxalate precursor has not been reported.

A detailed analysis of energy gaps and interatomic distances in clusters of this compound using computational methods is not present in the current body of scientific literature. Theoretical studies on small clusters of BaTiO₃ using DFT have been performed, providing insights into the structural and electronic properties as a function of cluster size. These studies have calculated parameters such as binding energy, electronic gaps, and interatomic distances for (BaTiO₃)n clusters. Similar dedicated computational studies on the structure and properties of this compound clusters are absent.

Modeling of Reaction Mechanisms and Phase Transitions at the Atomistic Level

Atomistic-level modeling of the reaction mechanisms and phase transitions specifically for this compound is an area that remains largely unexplored. The thermal decomposition of this compound to form barium titanate is a critical step in the synthesis of the ceramic, and while it has been studied extensively through experimental techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA), detailed atomistic models of this transformation are not available.

Computational modeling of phase transitions, for instance from a cubic to a tetragonal phase, has been a subject of intense research for barium titanate, often employing methods like molecular dynamics. These studies are vital for understanding the ferroelectric properties of BaTiO₃. The application of such computational approaches to the precursor compound has not been a focus of research.

Computational Approaches for Nanoscale Structures and Clusters

There is a dearth of research on computational approaches specifically targeting the nanoscale structures and clusters of this compound. The synthesis of nanomaterials often involves understanding the precursor's properties at the nanoscale. While the synthesis of nanoscale barium titanate from barium titanyl oxalate is a well-established process, computational studies modeling the precursor's nanoscale clusters and their influence on the final product's morphology and properties are not documented.

Future Research Trajectories and Methodological Innovations

Development of Novel Synthesis Routes for Enhanced Control over Precursor Properties

The characteristics of the final barium titanate product are intrinsically linked to the properties of the barium titanyl oxalate (B1200264) tetrahydrate precursor. researchgate.net Consequently, significant research is dedicated to developing new synthesis methods that offer precise control over the precursor's particle size, morphology, and stoichiometry.

One promising approach involves a cation exchange reaction. In this method, an alcoholic solution of butyl titanate monomer is reacted with oxalic acid to form a soluble oxalotitanic acid. This intermediate is then reacted with an aqueous solution of barium acetate (B1210297), resulting in the precipitation of insoluble barium titanyl oxalate (BTO) with a high yield. researchgate.net Another innovative route modifies the barium precursor solution itself. By carefully controlling the pH of a barium hydroxide (B78521) solution through the addition of dilute nitric acid, a modified precursor is created that can then react with ammonium (B1175870) titanyl oxalate to precipitate BTO. This method allows for the production of submicron-sized, stoichiometric BaTiO₃ powders after pyrolysis. researchgate.net

Alternative methods are also being explored, such as the use of different starting materials like titanium tetrachloride and barium chloride reacted with oxalic acid. researchgate.net The influence of various parameters including pH, mixing order, and the specific oxalate solution used are critical factors that can determine whether a pure BTO compound or a mixture is formed. researchgate.net Sonochemical methods, which utilize ultrasound, have been shown to produce BTO with a larger specific surface area and smaller crystallite size compared to conventional methods. researchgate.net These novel routes are crucial for tuning the precursor properties to meet the demands of specific applications.

Advanced In-Situ Characterization of Barium Titanyl Oxalate Tetrahydrate Decomposition

A deep understanding of the thermal decomposition of this compound is fundamental to controlling the phase evolution and microstructure of the resulting barium titanate. Advanced in-situ characterization techniques are indispensable for observing the dynamic transformations that occur during heating in real-time.

Thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) are cornerstone techniques for studying the decomposition process. researchgate.netresearchgate.net These analyses reveal that the decomposition of BTO is a multi-step process. researchgate.net It begins with dehydration, followed by the decomposition of the oxalate groups, which can sometimes overlap. researchgate.net An intermediate containing both oxalate and carbonate groups has been observed to form, with the evolution of carbon monoxide. researchgate.net

To gain deeper insights, these thermal analysis techniques can be coupled with methods like mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) to identify the gaseous products evolved at each stage. In-situ X-ray diffraction (XRD) provides real-time information on the crystallographic phase changes as the precursor transforms into barium titanate. This allows researchers to pinpoint the temperatures at which different crystalline phases of BaTiO₃ (cubic, tetragonal) are formed. researchgate.netresearchgate.net By combining these advanced in-situ techniques, a comprehensive picture of the decomposition pathway can be constructed, enabling more precise control over the final ceramic product.

Refinement of Theoretical Models for Predictive Material Design

The development of robust theoretical models is essential for moving from a trial-and-error approach to a predictive design of materials. By simulating the behavior of this compound at the atomic level, researchers can anticipate the outcomes of different synthesis and processing conditions.

First-principles calculations and molecular dynamics (MD) simulations can provide insights into the crystal structure and bonding within the BTO precursor. These models can help to understand the insertion of titanium species into the barium hydrogen oxalate hydrate (B1144303) structure, a key aspect of BTO's nonstoichiometric nature. researchgate.net Furthermore, theoretical models can be used to predict the decomposition pathway, including the intermediate phases and the energetics of each decomposition step.

By integrating experimental data from advanced characterization techniques with these theoretical models, a more complete understanding of the structure-property relationships can be achieved. For instance, models can help to explain how the initial precursor morphology influences the final particle size and shape of the barium titanate powder. researchgate.net Ultimately, the refinement of these predictive models will accelerate the discovery and optimization of new functional materials derived from BTO.

Exploration of this compound as a Precursor for Other Functional Materials

While this compound is primarily known as a precursor for BaTiO₃, its potential extends to the synthesis of other functional materials. The oxalate process provides a versatile platform for incorporating various dopants and creating complex solid solutions.

By introducing other metal ions during the precipitation of BTO, it is possible to synthesize doped or substituted titanates. For example, strontium can be incorporated to produce barium strontium titanate ((Ba,Sr)TiO₃), a material with a tunable Curie temperature. umich.edu Similarly, lanthanum can be co-precipitated to create semiconducting barium titanate. researchgate.net The oxalate process has also been used to achieve partial substitution of lead for barium and zirconium for titanium. researchgate.net

Furthermore, BTO can serve as a precursor for materials beyond the titanate family. For instance, it has been used in the preparation of BaTi₅O₁₁, a material with applications in microwave electronics. researchgate.net The exploration of BTO as a precursor for a wider range of functional materials, including other perovskites and complex oxides, is a promising avenue for future research.

Scale-Up Considerations and Industrial Relevance of Green Synthesis Methods

For any new synthesis method to be viable, it must be scalable for industrial production while also being environmentally sustainable. The development of green synthesis methods for this compound is therefore of paramount importance.

Aqueous solution-based processes are inherently more environmentally friendly than those that rely on organic solvents. researchgate.net Hydrothermal synthesis, which uses water at elevated temperatures and pressures, is a promising green method for converting BTO into BaTiO₃ nanoparticles. umich.edupsu.edu This technique can significantly reduce reaction times and temperatures compared to conventional solid-state reactions. psu.edu Supercritical water treatment is another innovative approach that has been shown to be highly efficient for synthesizing high-quality BaTiO₃ nanoparticles from BTO at relatively low temperatures. psu.edu